![molecular formula C15H19N3OS B2527831 N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 380879-49-2](/img/structure/B2527831.png)
N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a derivative of the tetrahydrobenzothienopyrimidinone family. This class of compounds has been explored for various biological activities, including antitumor properties and the inhibition of cholinesterase and amyloid-β (Aβ) aggregation, which are relevant in the context of Alzheimer's disease .
Synthesis Analysis
The synthesis of related tetrahydrobenzothienopyrimidinone derivatives typically involves the reaction of carbodiimides with secondary amines or nucleophilic substitution of appropriate amines with halogenated precursors. For instance, aza-Wittig reactions of iminophosphorane with aromatic isocyanates followed by reaction with secondary amines can yield 2-dialkylamino derivatives . Similarly, nucleophilic substitution using amines with a chloro-substituted tetrahydrobenzothienopyrimidine has been employed to synthesize trifluoromethyl derivatives . These methods demonstrate the versatility in synthesizing various substituted tetrahydrobenzothienopyrimidinones.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction. For example, a 2-trifluoromethyl derivative crystallizes in the monoclinic system, indicating that the core structure of these compounds can adopt a well-defined crystalline form, which is essential for understanding their interaction with biological targets .
Chemical Reactions Analysis
The tetrahydrobenzothienopyrimidinone derivatives are reactive towards various nucleophiles, which allows for the introduction of different substituents at the 2-position of the pyrimidine ring. The choice of nucleophile and reaction conditions can significantly affect the cyclization and yield of the desired products . These reactions are crucial for the diversification of the compound's structure and the potential enhancement of biological activity.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine are not detailed in the provided papers, the properties of similar compounds suggest that they are crystalline solids with defined melting points and solubility characteristics that can be influenced by the nature of the substituents on the pyrimidine ring . The presence of various functional groups such as trifluoromethyl or tetrahydrofuran-2-ylmethyl can also impact the compound's lipophilicity, which is an important factor in its pharmacokinetic profile.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis of derivatives related to the chemical structure of N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine, demonstrating various synthetic routes and characterizations. For instance, Liu et al. (2006) developed a series of 2-substituted 3-aryl-8,9,10,11-tetrahydro-5-methyl[1]benzothieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones via an aza-Wittig reaction as a key step, demonstrating the versatility of this synthetic approach in constructing complex heterocyclic compounds (Liu, He, Ren, & Ding, 2006).
Biological Activities
Some derivatives of this compound class have been synthesized and tested for their biological activities, such as antimicrobial properties. Mittal, Sarode, and Vidyasagar (2011) synthesized a series of tricyclic compounds, including 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine derivatives, and evaluated their antibacterial and antifungal activities, finding that most synthesized compounds exhibited significant activities (Mittal, Sarode, & Vidyasagar, 2011).
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-2-6-12-11(5-1)13-14(17-9-18-15(13)20-12)16-8-10-4-3-7-19-10/h9-10H,1-8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCZJWYGDZBVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2527751.png)
![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2527752.png)
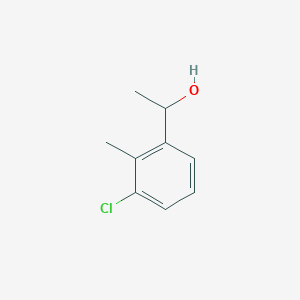
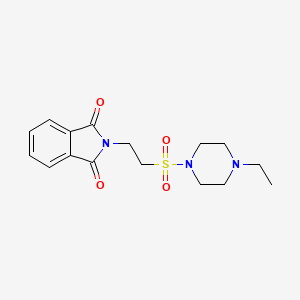
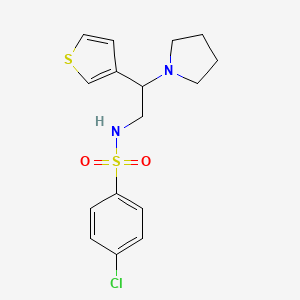
![N-[cyano(2,4-difluorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2527760.png)
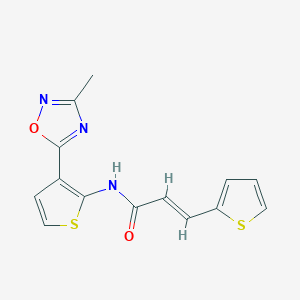
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2527763.png)
![8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527765.png)
![N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2527766.png)
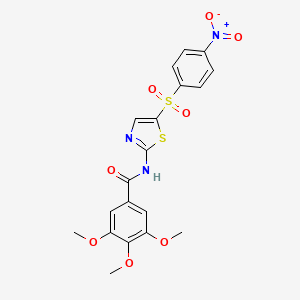
![3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2527770.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527771.png)